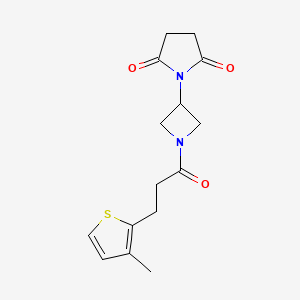

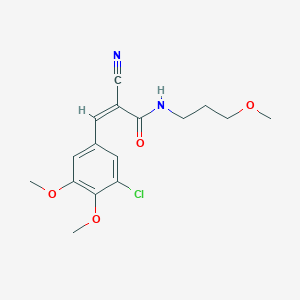

![molecular formula C13H8ClN3OS B2392022 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-68-9](/img/structure/B2392022.png)

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are known for their diverse biological activities, including antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives, such as “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .

Molecular Structure Analysis

The molecular structure of “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” can be analyzed using 1H and 13C NMR spectrometry . The 1H NMR spectrum shows peaks at δ, ppm: 6.72 d (1H, J = 7.7 Hz, CH, thiophene), 7.20 d (1H, J = 7.7 Hz, CH, thiophene), 7.55 d (2H, J = 8.0 Hz, CH, pyridine), 7.60 s (1H, CH, pyridine), 8.10 d. d (1H, J = 4.6, 4.5 Hz, pyridine), 8.31 s (1H, NH) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” include the cyclization of 3-amino-thiophene-2-carboxylate derivatives . This process is typically carried out using a one-carbon source reagent .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” can be determined using various techniques. For instance, its melting point is 158–159°C . The 1H NMR spectrum shows peaks at δ, ppm: 6.72 d (1H, J = 7.7 Hz, CH, thiophene), 7.20 d (1H, J = 7.7 Hz, CH, thiophene), 7.55 d (2H, J = 8.0 Hz, CH, pyridine), 7.60 s (1H, CH, pyridine), 8.10 d. d (1H, J = 4.6, 4.5 Hz, pyridine), 8.31 s (1H, NH) .

Applications De Recherche Scientifique

- Application : Researchers have explored the antimicrobial potential of derivatives containing the thieno[3,2-d]pyrimidine scaffold. These compounds may inhibit bacterial growth and serve as tools to probe mycobacterial oxidative phosphorylation pathways .

- Findings : Some of these compounds exhibit cytotoxicity against various cancer cell lines, including gastric, colon, liver, breast, and nasopharyngeal cancers. Notably, they were tested against both cancer cells and normal fibroblast cells .

- Insights : These studies provide valuable information about the compound’s potential targets, aiding drug design and optimization .

Antimicrobial Activity

Anti-Cancer Properties

Molecular Docking Studies

Synthetic Strategies

Mécanisme D'action

Target of Action

The primary target of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block in lipid biosynthesis.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the enzyme’s activity, thereby affecting the metabolic processes it regulates

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase by 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide affects the fatty acid metabolism pathway . By inhibiting the conversion of acetyl-CoA to malonyl-CoA, the compound can disrupt lipid biosynthesis. This can have downstream effects on various cellular processes that depend on these lipids, potentially leading to altered cell function or viability.

Result of Action

The molecular and cellular effects of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide’s action depend on the specific context of its use. In vitro studies have shown that the compound and its derivatives have demonstrated moderate antimicrobial activity, with some products exhibiting good antibacterial and antifungal activity . These effects are likely due to the compound’s impact on lipid biosynthesis, which is essential for the growth and survival of many microorganisms.

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUKLYPPMCOHTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride](/img/structure/B2391946.png)

![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate](/img/structure/B2391958.png)

![N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2391960.png)

![7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B2391961.png)